(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine
Description
The compound (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine (Molecular Formula: C₁₇H₁₉ClN₂O₂; Molecular Weight: 318.81; CAS: 1000347-99-8) features a quinoline scaffold fused with a [1,3]dioxolo ring system at positions 4,5-g. A chloro substituent at position 6 and a cyclopentylmethyl-amine group at position 7 distinguish its structure . This compound is cataloged as a research chemical, with applications in medicinal chemistry and drug discovery, though its specific biological activity remains underexplored in publicly available literature.
Properties
IUPAC Name |
N-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-cyclopentylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-17-13(9-19-8-11-3-1-2-4-11)5-12-6-15-16(22-10-21-15)7-14(12)20-17/h5-7,11,19H,1-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJYFFAZTRRBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCC2=C(N=C3C=C4C(=CC3=C2)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the chlorination step. The final step involves the attachment of the cyclopentylmethyl-amine group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine has potential therapeutic applications. Its quinoline core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of innovative products.
Mechanism of Action
The mechanism of action of (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
N-[2-(1-Adamantyl)-1-methylethyl]-7-chloroquinolin-4-amine (7c)
- Structure: Shares the 7-chloroquinoline core but substitutes the dioxolo and cyclopentyl groups with an adamantyl-methylethyl chain at position 3.
- Synthesis: Prepared via palladium-catalyzed coupling of 4,7-dichloroquinoline with adamantyl-containing amines (yield: 79%) .
- Physicochemical Properties : Higher molecular weight (355.19 g/mol) and melting point (207–209°C) compared to the target compound.
7-Chloro-N-((2-((diethylamino)methyl)cyclohexa-1,4-dien-1-yl)methyl)quinolin-4-amine (5)
7-Chloro-N-(3-[(diethylamino)methyl]-4-[(trimethylsilyl)oxy]phenyl)-N-(trimethylsilyl)quinolin-4-amine
- Structure: Incorporates trimethylsilyl (TMS) and diethylamino groups on a phenyl ring attached to the quinoline core.
- Physicochemical Properties :
- Comparison : The TMS groups in this compound confer steric bulk and hydrophobicity, contrasting with the dioxolo ring’s moderate polarity in the target compound .
Structural and Functional Analysis
Substituent Impact on Activity
- Chlorine Position : All compared compounds retain the 7-chloro substituent, critical for π-stacking interactions in biological targets (e.g., heme in antimalarials) .
- Amino Side Chains: Cyclopentylmethyl (target compound) vs. adamantyl (7c) vs. diethylamino (compound 5): Adamantyl: Enhances metabolic stability but reduces solubility. Diethylamino: Improves aqueous solubility but may increase toxicity. Cyclopentylmethyl: Balances lipophilicity and steric effects, though unoptimized for target engagement .
Data Table: Key Properties of Compared Compounds
*Estimated based on structural similarity; †Calculated from Crippen or experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
